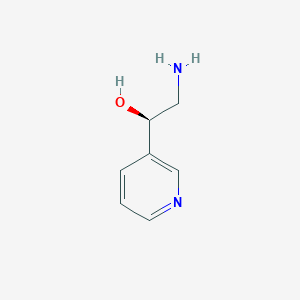

(R)-2-amino-1-(pyridin-3-yl)ethanol

Übersicht

Beschreibung

(R)-2-amino-1-(pyridin-3-yl)ethanol, also known as R-PEA, is a chiral compound that has gained significant attention in scientific research due to its potential therapeutic applications. R-PEA is a derivative of pyridine and ethanolamine and has been found to possess various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis

(R)-2-amino-1-(pyridin-3-yl)ethanol has been prepared through chemoenzymatic processes, demonstrating its potential in the scalable synthesis of optically active compounds. For instance, it has been synthesized as a moiety of beta3-adrenergic receptor agonists, utilizing Candida antarctica lipase for kinetic resolution (Perrone et al., 2006).

Complexation and Coordination Chemistry

The compound exhibits intriguing characteristics in complexation and coordination chemistry. Studies have demonstrated its role in forming complexes with copper(II) and cadmium(II) chloride, and its interaction with other chemicals such as pyridine-2-carbaldehyde. These interactions have been characterized by various spectroscopic methods, highlighting its relevance in the study of molecular structures and interactions (Mardani et al., 2019).

Sensor Development

(R)-2-amino-1-(pyridin-3-yl)ethanol derivatives have been utilized in the development of chemosensors, particularly for the detection of heavy metals like mercury. These sensors change color visibly, indicating their potential in environmental monitoring and safety applications (Pan et al., 2015).

Catalysis and Synthesis

This compound plays a crucial role in catalysis, specifically in asymmetric synthesis processes. For example, its use in the scalable asymmetric synthesis of its dihydrochloride form demonstrates its utility in producing enantiomerically pure substances, crucial in pharmaceutical and chemical industries (Duquette et al., 2003).

Ligand Chemistry

It has been employed as a ligand in coordination chemistry, forming complexes with metals like zinc and cadmium. This application is vital in understanding metal-ligand interactions and in the development of new materials with specific electronic and optical properties (Hakimi et al., 2017).

Water Oxidation and Renewable Energy

In the field of renewable energy, derivatives of (R)-2-amino-1-(pyridin-3-yl)ethanol have been used in developing Ru complexes for water oxidation, a critical reaction in artificial photosynthesis and hydrogen production (Zong & Thummel, 2005).

Enantioselective Processes

The compound has been involved in enantioselective processes, particularly in hydrogenation reactions. Its derivatives have been used as chiral modifiers, showing high enantiomeric excess and efficiency in reactions, which is vital in producing chiral pharmaceuticals (Minder et al., 1995).

Eigenschaften

IUPAC Name |

(1R)-2-amino-1-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNUYMZBBWHIM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-1-(pyridin-3-yl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

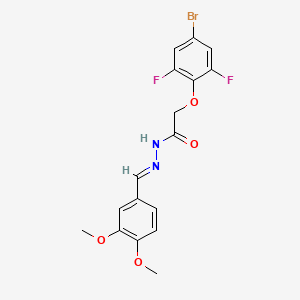

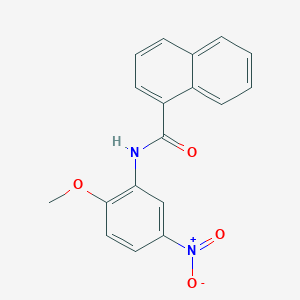

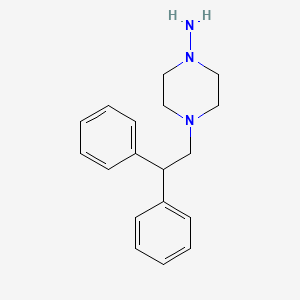

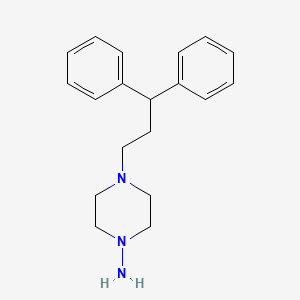

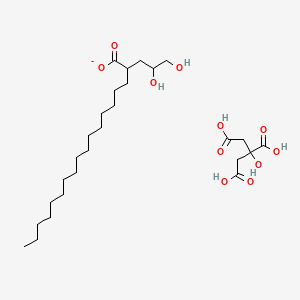

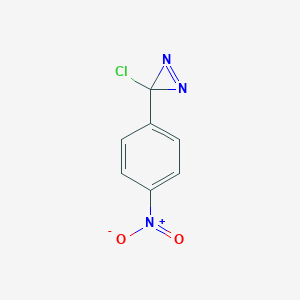

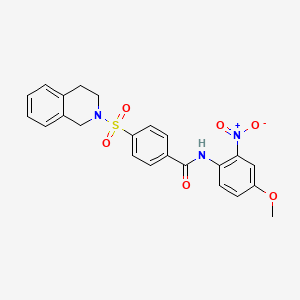

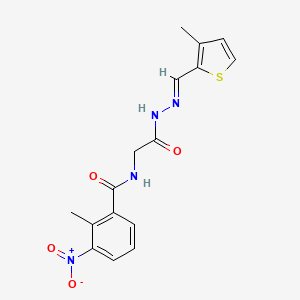

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)

![[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B3264418.png)